molecular formula C25H31F3N4O B2681138 (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034236-11-6

(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2681138
CAS No.: 2034236-11-6
M. Wt: 460.545
InChI Key: VYJZTUUHWKPPHK-UHFFFAOYSA-N
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Description

“(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .


Molecular Structure Analysis

The molecular formula of the compound is C27H34F3N3O . The compound contains a pyridine ring, which is a simple six-membered heterocyclic scaffold . The compound also contains a trifluoromethyl group, which is a common functional group in medicinal chemistry due to its unique physicochemical properties .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of pyridines and trifluoromethyl compounds . Pyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . Trifluoromethyl groups can participate in various reactions, including nucleophilic substitutions and addition reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 473.6 g/mol . It has a XLogP3-AA value of 6, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The rotatable bond count is 4 .

Scientific Research Applications

Molecular Interactions and Pharmacology

A study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands and employed Comparative Molecular Field Analysis (CoMFA) for constructing three-dimensional quantitative structure-activity relationship models. The study suggests that certain conformers of the molecule might have the proper spatial orientation and electrostatic character to bind to the CB1 receptor, potentially contributing to antagonist activity (Shim et al., 2002).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives, including compounds structurally related to the query chemical, has been conducted with the aim of identifying potential antimicrobial and anticancer agents. This involved the synthesis and characterization of these compounds, demonstrating that some exhibited higher anticancer activity compared to reference drugs, as well as significant antimicrobial activity (Hafez et al., 2016).

Synthesis and Characterization of Derivatives

Another study involved the synthesis and in vitro antimicrobial activity assessment of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds were synthesized by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, and some showed promising antimicrobial activity against tested bacterial and fungal strains (Mallesha & Mohana, 2014).

Thermal, Optical, and Structural Studies

Research on thermal, optical, etching, structural studies, and theoretical calculations of derivatives of the compound, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlighted the importance of intermolecular interactions quantified by Hirshfeld surface analysis. These studies provide insights into the stability and interactions of the compound at the molecular level (Karthik et al., 2021).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3N4O/c1-17-5-4-6-18(2)23(17)24(33)30-11-9-21(10-12-30)32-14-13-31(16-19(32)3)22-8-7-20(15-29-22)25(26,27)28/h4-8,15,19,21H,9-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZTUUHWKPPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CC=C3C)C)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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